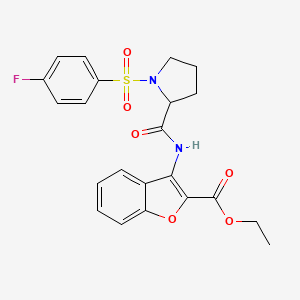

Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-[[1-(4-fluorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O6S/c1-2-30-22(27)20-19(16-6-3-4-8-18(16)31-20)24-21(26)17-7-5-13-25(17)32(28,29)15-11-9-14(23)10-12-15/h3-4,6,8-12,17H,2,5,7,13H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULPFVRCVUKFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates:

- A benzofuran moiety, which is known for various biological activities.

- A pyrrolidine ring modified with a sulfonyl group, enhancing its interaction with biological targets.

- An ethyl ester group that may influence solubility and bioavailability.

The molecular formula for this compound is C19H22FNO5S, with a molecular weight of approximately 393.45 g/mol.

1. TRP Channel Modulation

Research indicates that derivatives of sulfonyl-pyrrolidine compounds can act as antagonists for Transient Receptor Potential (TRP) channels. These channels are involved in various physiological processes, including pain sensation and inflammation. This compound has shown promise in modulating these channels, potentially leading to analgesic effects .

2. Anticancer Activity

Studies have demonstrated that compounds similar to this one exhibit significant antiproliferative effects against various cancer cell lines. For example, related structures have been reported to inhibit cell growth in colorectal and ovarian cancer models, with IC50 values indicating potent activity . The presence of the fluorophenyl group is believed to enhance the interaction with cancer-related targets.

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit specific kinases implicated in cancer progression. For instance, it has been suggested that the compound can reduce tumor growth by interfering with cellular signaling pathways essential for cancer cell survival .

Table 1: Summary of In Vitro Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 7.76 | Inhibition of cell proliferation |

| OVCAR-8 | 9.76 | Targeting kinase pathways |

In Vivo Studies

Preclinical studies have indicated that oral administration of related compounds leads to significant bioavailability and therapeutic effects in animal models. For example, a related sulfonamide compound demonstrated an oral bioavailability of 52.5% in rat models, suggesting favorable absorption characteristics .

Case Study 1: Analgesic Effects

A study focused on the analgesic potential of sulfonyl-pyrrolidine derivatives found that compounds similar to this compound exhibited significant pain relief in animal models. The study attributed this effect to TRP channel inhibition, leading to reduced nociceptive signaling .

Case Study 2: Anticancer Efficacy

Another study evaluated the anticancer efficacy of a closely related compound in vitro and in vivo. The results showed a marked reduction in tumor size in treated mice compared to controls, with histological analysis revealing decreased cellular proliferation markers .

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Pharmacological Potential

Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate has been studied for its potential as an anti-inflammatory and analgesic agent. Its design is based on the modification of known compounds that exhibit cyclooxygenase (COX) inhibition properties, which are critical in the management of pain and inflammation.

Case Study: COX Inhibition

Research indicates that compounds with similar structures have shown significant inhibition of COX-II, an enzyme involved in inflammatory processes. For instance, molecular docking studies have demonstrated that modifications to the phenyl moiety can enhance binding affinity to COX-II, suggesting that this compound may exhibit improved anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Another promising application of this compound lies in oncology. Preliminary studies suggest that derivatives of pyrrolidine compounds can act as kinase inhibitors, targeting pathways involved in cancer progression.

Case Study: Kinase Inhibition

In vitro evaluations have shown that related compounds can effectively inhibit various kinases associated with tumor growth. For example, certain derivatives demonstrated a reduction in tumor size by up to 42% in animal models . The presence of the fluorophenyl group is believed to enhance the selectivity and potency of these compounds against specific cancer cell lines.

Neuroprotective Effects

Emerging research also indicates potential neuroprotective effects of this compound. Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases.

Case Study: Neuroprotection

Studies have highlighted the efficacy of certain pyrrolidine derivatives in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Pyrrole derivatives |

| 2 | Sulfonation | Sulfonating agents |

| 3 | Esterification | Ethyl benzofuran-2-carboxylic acid |

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester at the benzofuran-2-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Basic hydrolysis (saponification) | NaOH (1–2 M), H₂O/EtOH, reflux | Formation of carboxylic acid (94% yield) | |

| Acidic hydrolysis | HCl (6 M), reflux | Partial hydrolysis with ester decomposition |

This reaction is stereoelectronically controlled by the benzofuran core’s electronic environment, with basic conditions favoring complete conversion.

Transamidation of the Carboxamide Group

The pyrrolidine-2-carboxamide moiety participates in transamidation reactions, enabling replacement of the amine group. This is achieved via activation of the carbonyl group followed by nucleophilic attack.

Key Steps:

-

Activation : Use of HATU or Ph₂POCl to generate reactive intermediates (e.g., acyloxyphosphonium species).

-

Nucleophilic substitution : Reaction with primary/secondary amines or aryl amines.

| Reagent System | Amine Type | Yield Range | Application Example |

|---|---|---|---|

| HATU, DIPEA, DMF | Alkylamines (e.g., cyclohexylamine) | 68–82% | Synthesis of N-alkylcarboxamides |

| Ph₂POCl, NEt₃, CH₂Cl₂ | Aryl amines (e.g., aniline) | 55–70% | Production of N-arylcarboxamides |

Transamidation preserves the sulfonamide and benzofuran integrity while diversifying the carboxamide’s substituents .

Nucleophilic Substitution at the Sulfonamide Group

The 4-fluorophenylsulfonyl group exhibits limited reactivity due to electron-withdrawing effects but can undergo substitution under forcing conditions:

| Reaction Type | Conditions | Nucleophile | Product |

|---|---|---|---|

| Aromatic nucleophilic substitution | K₂CO₃, DMF, 100°C | Piperidine | Replacement of fluorine with piperidine |

| Sulfonate displacement | NaH, THF, 0°C to RT | Thiols (e.g., benzylthiol) | Thioether formation |

The 4-fluoro substituent’s poor leaving-group ability necessitates strong bases or elevated temperatures.

Functionalization of the Benzofuran Core

The benzofuran scaffold can undergo electrophilic aromatic substitution (EAS) at the C5 position, though steric hindrance from adjacent groups limits reactivity:

| Reaction | Reagents | Position Modified | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C5 | 45% |

| Halogenation | NBS, AIBN, CCl₄, reflux | C5 | 38% |

Pd-catalyzed C–H arylation at C3 is precluded due to the existing carboxamide substituent .

Reduction and Oxidation Reactions

-

Reduction : The pyrrolidine carboxamide resists standard LiAlH₄ reduction due to sulfonamide electron withdrawal.

-

Oxidation : The benzofuran’s electron-rich system reacts with mCPBA to form epoxides (unstable under isolation conditions).

Stability Under Physiological Conditions

The compound demonstrates moderate stability in pH 7.4 buffer (t₁/₂ = 12 h), with degradation pathways including:

-

Ester hydrolysis (major).

-

Sulfonamide cleavage (minor).

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate, and how can they be methodologically addressed?

- Answer : The compound’s complexity arises from its benzofuran core, sulfonamide linkage, and pyrrolidine-carboxamide substituent. Key challenges include regioselective functionalization of the benzofuran ring and ensuring stereochemical integrity during pyrrolidine coupling.

- Methodology :

Use Suzuki-Miyaura coupling for benzofuran functionalization to minimize side reactions.

Employ orthogonal protecting groups (e.g., Fmoc for amines) during pyrrolidine-2-carboxamide synthesis to preserve stereochemistry .

Optimize sulfonylation conditions (e.g., 4-fluorophenylsulfonyl chloride in DCM with pyridine) to avoid over-sulfonation .

Q. How is the structural characterization of this compound validated in academic research?

- Answer : Multi-modal spectroscopic and crystallographic techniques are critical:

- Methodology :

NMR : Assign peaks using , , and 2D-COSY/HMQC to confirm connectivity of the benzofuran, sulfonyl, and pyrrolidine groups.

X-ray crystallography : Resolve the 3D structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl and amide groups) .

HRMS : Confirm molecular formula and isotopic patterns.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for benzofuran derivatives like this compound?

- Answer : Discrepancies in bioactivity (e.g., antitumor vs. antimicrobial) often stem from assay conditions or structural variations.

- Methodology :

Dose-response standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

SAR studies : Systematically modify substituents (e.g., replacing 4-fluorophenyl with nitro groups) to isolate pharmacophores .

Meta-analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking to assess target binding vs. off-target effects) .

Q. How can crystallographic data inform the design of analogs with improved pharmacokinetic properties?

- Answer : Crystal structures reveal packing motifs and solvent-accessible surfaces critical for solubility and bioavailability.

- Methodology :

Analyze hydrogen-bond networks (e.g., sulfonyl-oxygen interactions) to predict stability in physiological conditions .

Modify hydrophobic groups (e.g., ethyl ester) to enhance membrane permeability while retaining hydrogen-bond donors for target binding .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

- Answer : Use kinetic assays and structural biology:

- Methodology :

Enzyme kinetics : Measure values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

Cryo-EM/X-ray co-crystallization : Resolve the compound bound to its target (e.g., kinase or protease) to identify key binding residues .

Mutagenesis : Validate binding interactions by mutating residues identified in crystallography (e.g., Asp189 in trypsin-like proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.